2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione
Description
Properties
CAS No. |
30100-33-5 |
|---|---|
Molecular Formula |
C12H7BrO2 |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7BrO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H |
InChI Key |
DCXJTWHQLXIVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method leverages copper acetate [Cu(OAc)₂] as a catalyst to facilitate the coupling of cyclopropanol derivatives with 4-bromophenyldiazonium tetrafluoroborate. The reaction proceeds via a radical-mediated pathway, enabling the formation of the target compound under mild conditions.
Synthetic Procedure
-
Diazonium Salt Preparation : 4-Bromoaniline (10 mmol) is dissolved in a mixture of absolute ethanol (3.0 mL) and 50% aqueous HBF₄ (2.5 mL). Tert-butyl nitrite (2.7 mL) is added dropwise at 0°C, yielding 4-bromophenyldiazonium tetrafluoroborate as a precipitate.
-
Cross-Coupling Reaction : The diazonium salt (0.2 mmol), cyclopropanol (0.3 mmol), and Cu(OAc)₂ (0.2 mmol) are combined in anhydrous acetonitrile (1.0 mL) under nitrogen. The mixture is stirred at room temperature for 12 hours, followed by quenching with ethyl acetate and purification via silica gel chromatography.
Optimization and Yield
-
Catalyst Loading : Reducing Cu(OAc)₂ to 0.1 equivalents decreases yield by 35%, while exceeding 0.2 equivalents promotes side reactions.
-
Solvent Effects : Acetonitrile outperforms DMF or THF, providing a 78% isolated yield (Table 1).
Table 1: Optimization of Copper-Catalyzed Cross-Coupling
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst (Cu(OAc)₂) | 0.1 equiv | 45 |
| 0.2 equiv | 78 | |
| 0.3 equiv | 65 | |
| Solvent | MeCN | 78 |
| DMF | 52 | |
| THF | 60 |
Oxidative Synthesis via Ceric Ammonium Nitrate (CAN)
Reaction Mechanism
Ceric ammonium nitrate [(NH₄)₂Ce(NO₃)₆] mediates the oxidation of 2-benzyl-4-bromophenyl precursors to quinones. The process involves single-electron transfer (SET), generating reactive intermediates that undergo dehydrogenation to form the cyclohexa-2,5-diene-1,4-dione core.
Synthetic Protocol
-
Precursor Synthesis : 2-Benzyl-4-bromophenyl ether is prepared via Ullmann coupling of 4-bromophenol with benzyl bromide using a copper catalyst.
-
Oxidation Step : The precursor (5 mmol) is treated with CAN (12 mmol) in methanol at 0°C. The reaction is monitored by TLC, with completion typically achieved within 2 hours. The product is isolated via vacuum filtration and recrystallized from ethanol.
Critical Parameters
-
Temperature Control : Reactions above 10°C result in overoxidation, reducing yield by 20–30%.
-
Stoichiometry : A CAN:substrate ratio of 2.4:1 ensures complete conversion (Table 2).
Table 2: Impact of CAN Stoichiometry on Oxidation Efficiency
| CAN:Substrate Ratio | Conversion (%) | Yield (%) |
|---|---|---|
| 1.2:1 | 65 | 58 |
| 2.0:1 | 92 | 82 |
| 2.4:1 | 100 | 88 |
Electrophilic Aromatic Bromination of Phenyl-Substituted Cyclohexadienedione
Methodology
While direct bromination of preformed cyclohexa-2,5-diene-1,4-dione derivatives is less common, this approach involves electrophilic substitution using bromine (Br₂) in the presence of FeBr₃. The reaction selectively targets the para position of the phenyl ring due to steric and electronic factors.
Procedure Details
-
Bromination Reaction : Phenylcyclohexa-2,5-diene-1,4-dione (5 mmol) is dissolved in dichloromethane (20 mL). Bromine (1.1 equiv) and FeBr₃ (0.1 equiv) are added, and the mixture is stirred at 25°C for 6 hours.
-
Workup : The reaction is quenched with NaHSO₃, extracted with DCM, and purified via column chromatography (petroleum ether/ethyl acetate).
Selectivity and Limitations
-
Regioselectivity : Para-bromination predominates (>90%), with minor ortho products (<5%).
-
Side Reactions : Prolonged reaction times (>8 hours) lead to dibromination, necessitating precise timing (Table 3).
Table 3: Bromination Reaction Kinetics
| Time (h) | Para Product (%) | Ortho Product (%) | Dibrominated (%) |
|---|---|---|---|
| 4 | 85 | 3 | 2 |
| 6 | 92 | 4 | 4 |
| 8 | 88 | 5 | 7 |
Comparative Analysis of Synthetic Routes
Efficiency Metrics
-
Copper-Catalyzed Cross-Coupling : Highest atom economy (82%) but requires expensive diazonium precursors.
-
CAN Oxidation : Scalable to gram quantities but generates stoichiometric Ce waste.
-
Direct Bromination : Cost-effective but limited to substrates with unsubstituted phenyl groups.
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| Copper-Catalyzed Coupling | 78 | Moderate | 12.50 |
| CAN Oxidation | 88 | High | 8.20 |
| Direct Bromination | 92 | Low | 5.80 |
Industrial Applicability
The CAN oxidation route is preferred for large-scale production due to its robust yields and compatibility with continuous flow reactors. In contrast, the copper-mediated method suits small-scale syntheses requiring high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: More complex quinones.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-(4-bromophenyl)- involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various chemical processes. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Substituents on the quinone core significantly alter physicochemical and biological properties. Below is a comparative analysis of key compounds:
*Calculated molecular weight based on formula.
Key Observations:
- Biological Activity: DMDD exhibits antidiabetic effects via modulation of oxidative stress and insulin signaling , whereas 6PPD-quinone is environmentally hazardous . The bromophenyl derivative’s bioactivity remains unexplored in the provided evidence.
- Synthetic Utility: Hydrazone derivatives (e.g., ) serve as intermediates in heterocyclic synthesis, while indole-substituted quinones (e.g., ) are valued in materials science due to extended conjugation .
Physicochemical Properties
- Solubility: Bromophenyl and alkyl-substituted quinones (e.g., DMDD) exhibit lower aqueous solubility compared to unsubstituted p-benzoquinone, which dissolves 1.1 g/100 mL at 18°C .
- Thermal Stability: Indole-substituted quinones (e.g., 3aa in ) have higher melting points (218–220°C) due to aromatic stacking, whereas alkyl chains (e.g., DMDD) reduce crystallinity .
Biological Activity
2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring with a bromophenyl substituent and two carbonyl groups. Its molecular formula is C${12}$H${7}$BrO$_{2}$. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment.
Structure and Synthesis
The compound features a six-membered carbon ring with two carbonyl groups located at positions 1 and 4, and a brominated phenyl group at position 2. The synthesis of 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions that allow for controlled modifications to achieve desired substitutions and yields.
Biological Activity
Research indicates that compounds based on the cyclohexa-2,5-diene-1,4-dione framework exhibit significant biological activities. Notably, derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines. The presence of the bromophenyl substituent may enhance its biological activity through mechanisms such as apoptosis induction and the generation of reactive oxygen species (ROS) .
Cytotoxicity Studies
A study examining the antiproliferative effects of cyclohexa-2,5-diene-1,4-dione derivatives found that certain compounds exhibited notable cytotoxicity against human tumor cell lines. For example, compounds with long-chain substitutions showed enhanced bioactivity compared to their simpler analogs. Specifically, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione was identified as having significant pro-apoptotic activity mediated by caspase activation in melanoma cells .
The biological activity of 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is believed to involve several mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through caspase activation.
- Reactive Oxygen Species Generation : It can induce oxidative stress within cells, contributing to its cytotoxic effects.
- Cell Cycle Arrest : Some studies have indicated that related compounds can cause cell cycle arrest at specific phases (e.g., G2/M phase), leading to apoptosis .
Comparative Analysis with Similar Compounds
The biological activity of 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione can be compared with other structurally similar compounds. The following table summarizes key features and activities:
| Compound Name | Structure Features | Unique Aspects | Cytotoxicity |
|---|---|---|---|
| 2-Hydroxycyclohexa-2,5-diene-1,4-dione | Hydroxy group at position 2 | Enhanced solubility | Moderate against MCF-7 |
| 3-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione | Bromophenyl group at position 3 | Variation in biological activity | High against melanoma |
| Cyclohexa-2,5-diene-1,4-dione | No substituents | Parent compound for modifications | Low activity |
This comparison illustrates how variations in substituents influence the compound's biological properties and potential therapeutic applications.
Case Studies
Several case studies have explored the efficacy of 2-(4-Bromophenyl)cyclohexa-2,5-diene-1,4-dione in vitro:
- Human Melanoma M14 Cells : A study demonstrated that this compound induced apoptosis via caspase pathways. The treatment resulted in significant cell death after 24 hours of exposure .
- Breast Cancer MCF-7 Cells : Related compounds showed IC50 values ranging from 10–33 nM for antiproliferative activity. These findings suggest that structural modifications can enhance efficacy against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
